2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(di-2-furanylmethylsilyl)ethyl)-
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Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(di-2-furanylmethylsilyl)ethyl)- is a complex organosilicon compound. This compound belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity.
Preparation Methods
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(di-2-furanylmethylsilyl)ethyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury (II) salts (HgX2), where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br. This reaction yields the corresponding 1-substituted silatranes in good yields
Chemical Reactions Analysis
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(di-2-furanylmethylsilyl)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using organosilicon hydrides.
Substitution: The hydrogen on the silicon atom can be replaced by various substituents using reagents like mercury (II) salts.
Common reagents used in these reactions include oxidizing agents, reducing agents, and mercury (II) salts. The major products formed from these reactions are 1-substituted silatranes .
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(di-2-furanylmethylsilyl)ethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(di-2-furanylmethylsilyl)ethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound’s tricyclic structure allows it to form stable complexes with various biomolecules, which can lead to significant biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes is a key factor in its mechanism of action .
Comparison with Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(di-2-furanylmethylsilyl)ethyl)- can be compared with other similar silatranes, such as:
1-Ethylsilatrane: Similar in structure but with an ethyl group instead of the di-2-furanylmethylsilyl group.
1-Vinylsilatrane: Contains a vinyl group instead of the di-2-furanylmethylsilyl group.
1-Phenylsilatrane: Contains a phenyl group instead of the di-2-furanylmethylsilyl group.
1-Methoxysilatrane: Contains a methoxy group instead of the di-2-furanylmethylsilyl group.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(di-2-furanylmethylsilyl)ethyl)- lies in its specific substituent, which can impart different chemical and biological properties compared to other silatranes.
Properties
CAS No. |
63366-69-8 |
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Molecular Formula |
C17H23NO5Si2 |
Molecular Weight |
377.5 g/mol |
InChI |
InChI=1S/C17H23NO5Si2/c1-3-15(19-8-1)17(16-4-2-9-20-16)24-13-14-25-21-10-5-18(6-11-22-25)7-12-23-25/h1-4,8-9,17H,5-7,10-14H2 |
InChI Key |
IIVJIVWOCPCCML-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)CC[Si]C(C3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
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